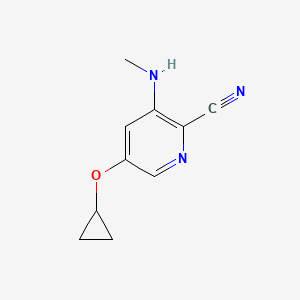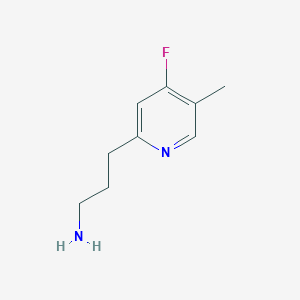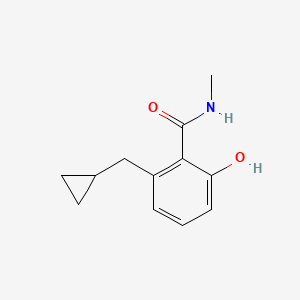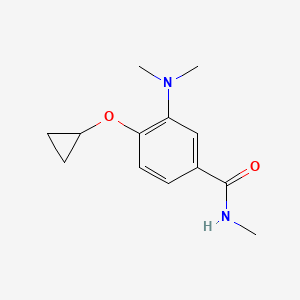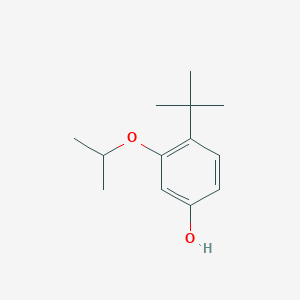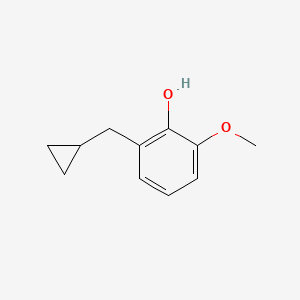
2-Cyclopropoxy-5-ethyl-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-5-ethyl-N-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methylated aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-ethyl-N-methylaniline can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a suitable precursor, such as 2-cyclopropoxy-5-ethylbromobenzene, with N-methylaniline under basic conditions. The reaction typically requires a strong base like sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques, such as column chromatography or recrystallization, may be used to enhance the efficiency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropoxy-5-ethyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amine group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Quinones, nitroso compounds.
Reduction: Secondary amines, primary amines.
Substitution: Halogenated derivatives, alkylated or acylated products.
Applications De Recherche Scientifique
2-Cyclopropoxy-5-ethyl-N-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-5-ethyl-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylaniline: A simpler aniline derivative with a methyl group attached to the nitrogen atom.
2-Cyclopropoxy-5-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
5-Cyclopropoxy-2-ethyl-N-methylaniline: Positional isomer with the cyclopropoxy and ethyl groups at different positions.
Uniqueness
2-Cyclopropoxy-5-ethyl-N-methylaniline is unique due to the specific combination of substituents on the aniline ring, which may confer distinct chemical and biological properties. Its structural features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
2-cyclopropyloxy-5-ethyl-N-methylaniline |
InChI |
InChI=1S/C12H17NO/c1-3-9-4-7-12(11(8-9)13-2)14-10-5-6-10/h4,7-8,10,13H,3,5-6H2,1-2H3 |
Clé InChI |
XGGGYRJHJMWYOP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)OC2CC2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


